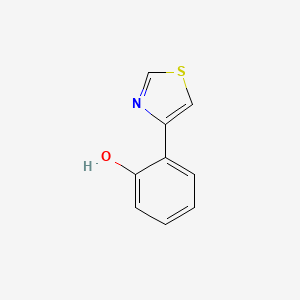

2-(Thiazol-4-yl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7NOS |

|---|---|

Molecular Weight |

177.22 g/mol |

IUPAC Name |

2-(1,3-thiazol-4-yl)phenol |

InChI |

InChI=1S/C9H7NOS/c11-9-4-2-1-3-7(9)8-5-12-6-10-8/h1-6,11H |

InChI Key |

SFAFBCWIVDVUGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC=N2)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Thiazol 4 Yl Phenol and Its Analogs

Classical Synthetic Routes to the Thiazole (B1198619) Ring System with Phenolic Substituents

The foundational methods for synthesizing the thiazole ring, a key component of 2-(Thiazol-4-yl)phenol, have been well-established for over a century. These classical routes are characterized by their reliability and have been adapted to incorporate phenolic groups.

Hantzsch Thiazole Synthesis and its Adaptations for Phenol-Thiazole Precursors

First described in 1887, the Hantzsch thiazole synthesis remains a fundamental method for constructing thiazole rings. smolecule.comsynarchive.com This reaction involves the cyclocondensation of an α-haloketone with a thioamide. smolecule.com For the synthesis of this compound, this classical approach is adapted by using precursors that contain a hydroxyl group on a phenyl ring.

A typical adaptation involves the following steps:

Halogenation of a Phenolic Ketone: A starting material such as 2-hydroxyacetophenone (B1195853) is halogenated, commonly with bromine in acetic acid, to produce an α-haloketone like 2-bromo-1-(2-hydroxyphenyl)ethanone. smolecule.com

Cyclocondensation: The resulting α-haloketone is then reacted with a thioamide, for instance, thiobenzamide, in a solvent like ethanol (B145695). This reaction is often carried out under reflux conditions to facilitate the formation of the thiazole ring. smolecule.com

The Hantzsch synthesis is a versatile method that can be extended to various ketones, including α-halocyclic, acyclic, polycyclic, and aryl ketones, which can be reacted with substituted thioureas in the presence of iodine. jpionline.org

Cyclocondensation Reactions Involving Alpha-Halo Ketones and Thiocarbonyl Compounds

Beyond the traditional Hantzsch synthesis, other cyclocondensation reactions provide alternative pathways to phenol-thiazole compounds. These methods also utilize the reaction between an α-halo ketone and a compound containing a thiocarbonyl group. For example, 2-bromo-1-(4-methoxyphenyl)ethanone can be reacted with thioacetamide (B46855) in dimethylformamide (DMF) to produce a methoxy-substituted thiazole. This intermediate can then be demethylated using an acid like hydrobromic acid to yield the final phenolic thiazole. smolecule.com

Modern and Sustainable Synthetic Approaches for this compound

In recent years, there has been a significant shift towards developing more efficient and environmentally friendly synthetic methods. These modern approaches often focus on one-pot reactions and the application of green chemistry principles.

One-Pot Multicomponent Reactions for Direct Synthesis of Thiazole-Phenol Hybrids

One-pot multicomponent reactions (MCRs) offer a streamlined approach to synthesizing complex molecules like this compound and its derivatives. These reactions combine multiple starting materials in a single reaction vessel to form the final product in a single step, which minimizes waste and reduces purification efforts. ijcce.ac.ir

A notable example is the solvent-free, one-pot synthesis that combines an α-haloketone, thiourea (B124793), and a substituted o-hydroxybenzaldehyde. scispace.com This reaction proceeds efficiently at room temperature, often with high yields (85-95%), by grinding the reactants together. scispace.comresearchgate.net The mechanism involves the initial condensation of the aldehyde with an amine to form an imine, followed by cyclization and aromatization to yield the thiazole-phenol hybrid. smolecule.com These MCRs are advantageous due to their rapid reaction times, often completing within minutes, and high atom economy. ijcce.ac.irscispace.com

Table 1: Examples of One-Pot Multicomponent Reactions for Thiazole Synthesis

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| α-haloketones, thiourea, substituted o-hydroxybenzaldehyde | Solvent-free, room temperature, grinding | Substituted 2-{[4-(substituted phenyl)-thiazol-2-yl-imino]-methyl}-phenol | 85-95% | scispace.com |

| 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, 3-(substituted-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Orthophosphoric acid catalyst, mild conditions | 2-Benzyloxy-5-(2-{N'-[3-(substituted-phenyl)-1-phenyl-1H-pyrazol-4-ylmethylene]-hydrazino}-thiazol-4-yl)-benzoic acid methyl ester | High | ijcce.ac.ir |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, have been increasingly applied to the synthesis of thiazole derivatives. semanticscholar.org This includes the use of alternative energy sources like microwaves and the utilization of environmentally benign solvents. semanticscholar.orgderpharmachemica.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields compared to conventional heating methods. semanticscholar.orgnih.gov For instance, the Hantzsch reaction can be carried out under microwave heating, leading to the formation of 2-aminothiazole (B372263) derivatives in much shorter times and with better yields than traditional refluxing. nih.gov Some microwave-assisted syntheses of thiazole derivatives have reported reaction times as short as 1.5-2 minutes. derpharmachemica.com

Poly(ethylene glycol)-Mediated Synthesis: Poly(ethylene glycol) (PEG) is a non-toxic, biodegradable, and recyclable solvent that serves as a green alternative to conventional organic solvents. researchgate.netresearchgate.netmdpi.com The synthesis of thiazole derivatives has been successfully carried out in PEG, often at room temperature or with gentle heating, leading to high yields and easy product isolation. nih.govkbhgroup.in For example, the reaction of 1-thiocarbamoyl pyrazole (B372694) derivatives with phenacyl bromides in PEG-300 at room temperature produces thiazole derivatives in excellent yields. nih.gov

Table 2: Comparison of Conventional and Green Synthetic Methods

| Method | Conditions | Advantages | Reference |

|---|---|---|---|

| Conventional Heating (Reflux) | Often requires high temperatures and long reaction times (e.g., 8 hours) | Established and well-understood | nih.gov |

| Microwave-Assisted | Lower reaction times (e.g., 30 minutes), often higher yields | Energy efficient, faster | nih.gov |

| PEG-Mediated | Often at room temperature, recyclable solvent | Environmentally friendly, high yields | nih.gov |

| Solvent-Free Grinding | Room temperature, no solvent | Minimal waste, rapid reactions | scispace.com |

Derivatization Strategies and Functionalization of this compound

Once the core this compound structure is synthesized, it can be further modified to create a diverse range of derivatives. This functionalization can occur at several positions on the molecule, including the phenolic hydroxyl group and the phenyl and thiazole rings. smolecule.com

Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can undergo oxidation to form quinones using reagents like potassium permanganate. smolecule.com

Substitution on the Phenyl Ring: The phenyl ring is susceptible to electrophilic substitution reactions, such as halogenation with bromine or chlorine, allowing for the introduction of various functional groups. smolecule.com

Functionalization of the Thiazole Ring: The thiazole ring itself can be a site for further reactions, although this is less commonly the primary focus for simple derivatization.

These derivatization strategies are crucial for exploring the structure-activity relationships of this compound analogs in various applications, including medicinal chemistry and materials science. smolecule.comkib.ac.cnresearchgate.net

Electrophilic and Nucleophilic Substitutions on the Phenol (B47542) Moiety

The phenol ring in this compound is amenable to various electrophilic substitution reactions, allowing for the introduction of different functional groups that can significantly alter the molecule's properties. The hydroxyl group is an activating, ortho-, para-directing group, making these positions susceptible to electrophilic attack. Common electrophilic substitution reactions include halogenation and nitration. For instance, halogenation can be achieved using reagents like bromine or chlorine. smolecule.com

Nucleophilic substitution reactions on the phenol moiety are less common but can be employed under specific conditions, often involving the conversion of the hydroxyl group into a better leaving group. The phenolic hydroxyl group itself can act as a nucleophile in reactions such as etherification.

Modifications of the Thiazole Heterocycle

The thiazole ring offers several positions for modification, primarily at the C2, C5, and nitrogen atoms. The reactivity of these positions is influenced by the substituents present on the ring.

Electrophilic substitution on the thiazole ring typically occurs at the C5 position, which has the highest π-electron density. fabad.org.tr This can be followed by substitution at the C4 position. fabad.org.tr For example, bromination of the thiazole ring at the 5-position can be achieved using N-bromosuccinimide (NBS). nih.gov

Nucleophilic substitution reactions are favored at the C2 position of the thiazole ring. fabad.org.tr This allows for the introduction of various nucleophiles, expanding the structural diversity of the analogs.

One of the most fundamental methods for constructing the thiazole ring itself is the Hantzsch thiazole synthesis. This classical method involves the condensation of α-haloketones with thioamides. smolecule.com For the synthesis of this compound derivatives, a common starting material is a 2-hydroxyacetophenone derivative, which is first halogenated to form an α-haloketone. smolecule.com This intermediate is then reacted with a thioamide to yield the desired thiazole. smolecule.com

Formation of Schiff Bases and Related Imines from Amino-Thiazolyl-Phenol Intermediates

A versatile method for elaborating the this compound scaffold involves the use of an amino-thiazolyl-phenol intermediate. The amino group can readily undergo condensation reactions with various aldehydes and ketones to form Schiff bases, which are compounds containing an imine or azomethine (C=N) group. scirp.orgresearchgate.net This reaction provides a straightforward way to introduce a wide range of substituted aryl or alkyl groups.

The general synthesis involves reacting an amino-thiazolyl-phenol with a suitable aldehyde, often in the presence of an acid catalyst and a solvent like ethanol, under reflux conditions. mdpi.com The formation of the Schiff base is confirmed by spectroscopic methods, such as the appearance of a characteristic C=N stretching band in the IR spectrum and the disappearance of the -NH2 signals in the NMR spectrum. scirp.orgmdpi.com

For example, a new Schiff base ligand was synthesized from the reaction of bis-[2-amino-4-phenyl-5-thiazolyl] disulfide with 5-nitro-salicylaldehyde in absolute ethanol. scirp.org Similarly, various 2,4-disubstituted 1,3-thiazole derivatives have been synthesized by first preparing 2-amino-4-substituted phenyl thiazoles via the Hantzsch reaction, followed by a Schiff's base reaction with different aryl aldehydes. jpionline.org

| Amino-Thiazolyl-Phenol Intermediate | Aldehyde/Ketone | Resulting Schiff Base/Imine | Reference |

|---|---|---|---|

| bis-[2-amino-4-phenyl-5-thiazolyl] disulfide | 5-nitro-salicylaldehyde | New Schiff base ligand | scirp.org |

| 2-amino-4-substituted phenyl thiazoles | Various aryl aldehydes | 2,4-disubstituted 1,3 thiazole derivatives | jpionline.org |

| 4-amino-5-(4-methyl-2-phenylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol | Aromatic or heteroaromatic aldehydes | Thiazolyl-triazole Schiff bases | mdpi.com |

Synthesis of Styryl-Thiazole and Coumarin-Thiazole Hybrids

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been effectively used to create novel styryl-thiazole and coumarin-thiazole hybrids with enhanced biological activities.

Styryl-Thiazole Hybrids: These compounds are typically synthesized by creating a styryl moiety attached to the thiazole ring. A common approach is the Hantzsch thiazole synthesis, where an α-bromo carbonyl compound is reacted with a thioamide. nih.gov For instance, (E)-4-(2-styrylthiazol-4-yl)phenol was synthesized from the reaction of the appropriate thioamide and 2-bromo-1-(4-hydroxyphenyl)ethanone. nih.gov Another strategy involves a Wittig-Horner reaction between a thiazole-containing phosphonate (B1237965) and a benzaldehyde (B42025) derivative. nih.gov

| Thiazole Precursor | Styryl Moiety Precursor | Synthetic Method | Resulting Hybrid | Reference |

|---|---|---|---|---|

| Thioamide | α-bromo carbonyl compound | Hantzsch thiazole synthesis | (E)-4-(2-styrylthiazol-4-yl)phenol | nih.gov |

| Thiazole-containing phosphonate | Benzaldehyde derivative | Wittig-Horner reaction | Thiazole-based stilbene (B7821643) analogs | nih.gov |

| Thiosemicarbazide derivative of dehydrozingerone | 2-bromo-1-(substituted phenyl)-ethanones | Condensation | Styryl hydrazine (B178648) thiazole hybrids | nih.gov |

Coumarin-Thiazole Hybrids: The synthesis of these hybrids often involves the Hantzsch cyclization of a bromoacetyl-coumarin derivative with a thiourea or thioamide. chula.ac.th For example, various thiazole-containing coumarin (B35378) hybrids have been synthesized from 3-(2-bromoacetyl)-2H-chromen-2-one and N-substituted thioureas. chula.ac.th Another route involves the condensation of a coumarin-3-yl-thiosemicarbazone with a 2-chloro-1-(3,4-dihydroxyphenyl)ethanone. mdpi.com

| Coumarin Precursor | Thiazole Precursor | Synthetic Method | Resulting Hybrid | Reference |

|---|---|---|---|---|

| 3-(2-bromoacetyl)-2H-chromen-2-one | N-substituted thiourea/N,N-di-substituted thiourea | Hantzsch cyclization | Thiazole-containing coumarin hybrid derivatives | chula.ac.th |

| Coumarin-3-yl-thiosemicarbazones | 2-chloro-1-(3,4-dihydroxyphenyl)ethanone | Condensation | 3,4-dihydroxyphenyl-thiazole-coumarin hybrid compounds | mdpi.com |

| 3-acetyl-4-hydroxycoumarin | Thiourea and aromatic aldehyde | One-pot condensation | Thiazolyl coumarin derivatives | tandfonline.com |

Advanced Spectroscopic and Crystallographic Characterization of 2 Thiazol 4 Yl Phenol Derivatives

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy is a cornerstone in the characterization of molecular structures, offering insights into the functional groups present and the nature of intermolecular and intramolecular interactions.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups within 2-(thiazol-4-yl)phenol derivatives. The spectrum reveals key vibrational frequencies corresponding to specific bonds. A prominent feature in the FT-IR spectra of these compounds is the broad absorption band in the region of 2500-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. nih.govnih.gov The broad nature of this peak is a strong indicator of intermolecular or intramolecular hydrogen bonding.

The spectra also display sharp absorption bands corresponding to the aromatic C-H stretching vibrations, typically observed around 3000-3100 cm⁻¹. nih.gov The stretching vibrations for the C=N and C=C bonds within the thiazole (B1198619) and phenol (B47542) rings are found in the 1500-1615 cm⁻¹ region. nih.govnih.gov Furthermore, the presence of a strong C-O stretching vibration is typically seen around 1200-1300 cm⁻¹, and vibrations associated with the C-N bond appear near 1155-1195 cm⁻¹. nih.gov

Table 1: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Phenolic O-H | Stretching (H-bonded) | 2500 - 3400 (broad) | nih.govnih.gov |

| Aromatic C-H | Stretching | 3000 - 3100 | nih.gov |

| Imine C=N | Stretching | ~1570 | nih.gov |

| Aromatic C=C | Stretching | 1601 - 1615 | nih.govnih.gov |

| Phenolic C-O | Stretching | 1200 - 1300 | nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule, providing precise information about the chemical environment of each nucleus.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In this compound derivatives, the phenolic -OH proton typically appears as a broad singlet in the downfield region of the spectrum, with its chemical shift being highly dependent on solvent, concentration, and temperature due to hydrogen bonding. nih.govnih.govlibretexts.org For instance, in DMSO-d₆, this peak can be observed at chemical shifts (δ) as high as 10.30 ppm. nih.gov

The aromatic protons on the phenol and thiazole rings resonate in the range of δ 6.5-8.3 ppm. nih.gov The exact chemical shifts and splitting patterns are dictated by the substitution pattern on the rings. Protons on the phenol ring ortho and meta to the hydroxyl group typically show distinct signals, often as doublets or multiplets depending on adjacent protons. nih.govnih.gov For example, in 4-(benzo[d]thiazol-2-yl)phenol, the protons on the phenolic ring appear as two doublets around δ 6.94 and 7.94 ppm. nih.gov The proton on the thiazole ring is also observed in this aromatic region.

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in this compound Analogs (in DMSO-d₆)

| Proton | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Phenolic OH | 9.0 - 10.30 | broad singlet | nih.govnih.gov |

| Thiazole/Benzothiazole (B30560) H | 7.3 - 8.1 | multiplet/doublet | nih.govnih.gov |

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. In this compound derivatives, the carbon atom attached to the phenolic hydroxyl group (C-O) is typically observed in the downfield region, around δ 154-163 ppm. nih.gov The carbon atoms of the thiazole ring also show characteristic signals; for instance, the carbon atom positioned between the nitrogen and sulfur atoms (C2 of the thiazole ring) can resonate at values as high as δ 171-173 ppm. nih.govasianpubs.org

The other aromatic carbons of the phenol and thiazole rings typically appear in the δ 100-150 ppm range. nih.govasianpubs.org The specific chemical shifts are influenced by the electronic effects of the substituents. Quaternary carbons, those without any attached protons, often show weaker signals in the spectrum. oregonstate.edu

Table 3: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm) for Carbons in this compound Derivatives

| Carbon Atom | Typical Chemical Shift (ppm) | Reference |

|---|---|---|

| Thiazole C2 (C-S-N) | 165 - 174 | nih.govasianpubs.org |

| Phenol C1 (C-OH) | 154 - 163 | nih.gov |

| Thiazole C4 | ~148 | asianpubs.org |

| Thiazole C5 | 100 - 107 | asianpubs.org |

Advanced NMR techniques are crucial for unambiguous structural assignment and for studying dynamic processes like tautomerism and deprotonation. Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish correlations between protons and carbons, confirming the connectivity within the molecule. researchgate.netmdpi.com HMBC is particularly useful for identifying long-range (2- and 3-bond) couplings, which can help in assigning quaternary carbons and piecing together different fragments of the molecule. researchgate.netmdpi.com

Solvent-dependent NMR studies are a powerful tool for investigating hydrogen bonding and tautomeric equilibria. unn.edu.ng The chemical shift of the phenolic OH proton is particularly sensitive to the solvent environment. uq.edu.au In non-polar solvents like CDCl₃, the chemical shift can vary significantly with concentration, indicating intermolecular hydrogen bonding. In contrast, in hydrogen-bond accepting solvents like DMSO-d₆, the solvent molecules themselves interact strongly with the OH proton, leading to a significant downfield shift and often sharper signals, which can reduce the rate of proton exchange. researchgate.net This phenomenon can be exploited to study the accessibility of the proton and its involvement in different structural conformations. researchgate.netunn.edu.ng

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (192.24 g/mol for the amino-substituted analog C₉H₈N₂OS). nih.govnih.govscbt.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides significant insights into the electronic structure and photophysical properties of this compound derivatives. Techniques such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are instrumental in characterizing electronic transitions, conjugation effects, and excited-state dynamics.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy is a key technique for studying the electronic transitions within conjugated organic molecules. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy one, the lowest unoccupied molecular orbital (LUMO). In molecules containing π-systems and heteroatoms, such as this compound derivatives, the most common transitions are π–π* and n–π*.

The extent of the conjugated π-electron system has a profound influence on the absorption wavelength. Larger conjugated systems decrease the HOMO-LUMO energy gap, resulting in a shift of the absorption maximum (λmax) to longer wavelengths, an effect known as a bathochromic shift. This principle is evident in the electronic spectra of thiazolylphenol derivatives.

Research on (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol, a related derivative, shows absorption peaks in chloroform (B151607) at 343 nm and 347 nm. These absorptions are attributed to π–π* transitions occurring within the extensive aromatic system of the molecule. The introduction of substituents on the phenol or thiazole rings can further modulate the electronic properties and, consequently, the absorption spectra. For instance, functional groups can influence the energy levels of the molecular orbitals involved in the conjugated system, causing shifts in the absorption peaks. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) are often employed to simulate and interpret the experimental UV-Vis spectra of such compounds, providing detailed information about the nature of the electronic transitions.

Table 1: UV-Vis Absorption Data for a this compound Derivative

| Compound Name | Solvent | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol | Chloroform | 343, 347 | π–π* |

Fluorescence Spectroscopy and Time-Resolved Fluorescence for Excited-State Dynamics and Quantum Yields

Fluorescence spectroscopy is used to investigate the properties of the first singlet excited state (S1) of molecules. Upon excitation, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The emitted light is typically at a longer wavelength (lower energy) than the absorbed light, with the difference being the Stokes shift.

Many phenolic thiazole derivatives are fluorescent, and their emission properties are sensitive to the molecular structure and the surrounding environment. For example, a chloroform solution of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol exhibits green fluorescence when excited with UV light at 365 nm.

A key phenomenon observed in some hydroxy-substituted thiazole derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). In this process, a proton is transferred from the phenolic hydroxyl group to a nearby acceptor atom (like the thiazole nitrogen) in the excited state. This creates a new excited species, a keto-type tautomer, which has a different electronic structure and typically fluoresces at a significantly longer wavelength, often resulting in dual fluorescence. The ESIPT process is an ultrafast reaction that can occur on a sub-picosecond to femtosecond timescale. Time-resolved fluorescence spectroscopy is a powerful tool to study these rapid dynamics, providing information on the lifetimes of the different excited species.

Table 2: Fluorescence Emission Data for a this compound Derivative

| Compound Name | Solvent | Excitation Wavelength (λex, nm) | Emission Color | Photophysical Process | Reference |

|---|---|---|---|---|---|

| (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol | Chloroform | 365 | Green | Fluorescence | |

| 2,2′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(4-(trifluoromethyl)phenol) | Crystal | 800 (two-photon) | - | ESIPT coupled excimer formation |

Single Crystal X-ray Diffraction (SC-XRD)

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable data on molecular geometry, conformation, and the nature of intermolecular interactions that govern the crystal packing.

Determination of Solid-State Molecular Geometry and Conformation

SC-XRD analysis allows for the accurate determination of bond lengths, bond angles, and torsion (dihedral) angles, which together define the molecular geometry and conformation of this compound derivatives in the solid state.

Studies on these compounds reveal important conformational features, particularly the relative orientation of the thiazole and phenol rings. In the crystal structure of 2-(2-Amino-5-methylthiazol-4-yl)phenol, the benzene (B151609) and thiazole rings are nearly coplanar, with a small dihedral angle of just 2.1(2)°. This planarity suggests a significant degree of electronic conjugation between the two ring systems. In contrast, the structure of 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol shows a much larger dihedral angle of 23.46(10)° between the thiazole and phenolic rings. This deviation from planarity is attributed to the steric hindrance caused by the methyl substituent in the 5-position of the thiazole ring. These findings demonstrate that substituents can significantly influence the solid-state conformation of the molecule.

Table 3: Selected Crystallographic and Conformational Data for this compound Derivatives

| Compound Name | Crystal System | Space Group | Key Dihedral Angle Description | Dihedral Angle (°) | Reference |

|---|---|---|---|---|---|

| 2-(2-Amino-5-methylthiazol-4-yl)phenol | Orthorhombic | Pbca | Between thiazole and benzene rings | 2.1(2) | |

| 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol | Monoclinic | P2₁/c | Between thiazole and benzene rings | 23.46(10) | |

| 2-[(Benzo[d]thiazol-2-ylamino)methyl]phenol | Monoclinic | P2/c | - | - | |

| 4-([2,2':6',2''-terpyridin]-4'-yl)phenol | Monoclinic | P2₁/n | Between central pyridinyl and phenolic ring | 5.03 |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as crystal packing, is directed by a network of non-covalent intermolecular interactions. SC-XRD precisely maps these interactions, which include hydrogen bonds, π-π stacking, and C-H···O/N/S contacts.

Hydrogen bonding is a dominant interaction in the crystal structures of this compound derivatives. Intramolecular hydrogen bonds are frequently observed between the phenolic hydroxyl group and a nitrogen atom of the heterocyclic system, forming a stable six-membered ring. For instance, an intramolecular O—H···N hydrogen bond is present in both 2-(2-Amino-5-methylthiazol-4-yl)phenol and 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol.

Intermolecular hydrogen bonds are crucial for building higher-order structures. In the crystal of 2-(2-Amino-5-methylthiazol-4-yl)phenol, molecules are linked by intermolecular N—H···O hydrogen bonds. Similarly, the packing of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol features chains of molecules formed through C—H···O interactions. In some cases, π-π stacking interactions between the aromatic rings of adjacent molecules also contribute to the stability of the crystal lattice. The analysis of these interactions is often aided by Hirshfeld surface analysis, which provides a visual representation of the type and prevalence of different intermolecular contacts.

Table 4: Intermolecular Interactions in this compound Derivatives

| Compound Name | Interaction Type | Description | Reference |

|---|---|---|---|

| 2-(2-Amino-5-methylthiazol-4-yl)phenol | Intermolecular Hydrogen Bond | N—H···O | |

| (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol | Intermolecular Hydrogen Bond | C—H···O | |

| 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol | Intermolecular Hydrogen Bond | Weak C—H···O | |

| 3-(benzo[d]thiazol-2-yl)phenol | Intermolecular Hydrogen Bond | O-H···N, C-H···S |

Investigation of Tautomeric Forms and Conformational Isomers in the Crystal Lattice

Molecules like this compound derivatives, which contain a hydroxyl group adjacent to an imine or similar nitrogen-containing group, can exist in different tautomeric forms, most commonly the enol-imine (O-H···N) and keto-amine (N-H···O) forms. SC-XRD is a powerful tool for determining which tautomer is present in the solid state, as it can precisely locate the position of the hydrogen atom involved in the tautomerism.

The equilibrium between these forms can be influenced by substituents on the aromatic rings and the nature of the crystal packing. For example, the investigation of 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol was undertaken to reveal the presence of either the enol-imine or keto-amine forms in the crystal structure. In many related ortho-hydroxy Schiff base compounds, the molecule exists as the NH (keto-amine) tautomer in the solid state. However, in other cases, the enol form is predominant, or a complex equilibrium between the two can be observed within the same crystal structure. The stabilization of one tautomer over the other is often driven by the formation of strong intramolecular hydrogen bonds and favorable intermolecular interactions within the crystal lattice.

Computational and Theoretical Investigations of 2 Thiazol 4 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a detailed view of molecular structures and properties at the atomic level. For a molecule such as 2-(Thiazol-4-yl)phenol, various methods can be employed to predict its behavior and characteristics.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.govekb.eg It is particularly effective for optimizing molecular geometry, which involves finding the most stable arrangement of atoms in a molecule. For thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311++G**, are employed to determine parameters such as bond lengths and bond angles. nih.govmui.ac.ir In a study of 3-(benzo[d]thiazol-2-yl)phenol and 4-(benzo[d]thiazol-2-yl)phenol, DFT was used to obtain optimized molecular geometries that closely matched those determined by X-ray crystallography. tandfonline.com

The optimized geometry of this compound would be expected to show planarity of the individual aromatic rings, though there may be a dihedral angle between the phenol (B47542) and thiazole rings. tandfonline.com DFT calculations can also predict vibrational frequencies, which are useful for interpreting experimental infrared (IR) and Raman spectra. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, providing insights into the molecule's UV-visible properties. mdpi.com

Illustrative Optimized Geometrical Parameters for a Phenolic Thiazole Derivative

This table presents representative data for a related compound, as specific experimental or computational data for this compound was not available in the reviewed sources.

| Parameter | Bond | Length (Å) |

| Bond Lengths | C-C (phenol) | ~1.39 |

| C-O (phenol) | ~1.36 | |

| C-N (thiazole) | ~1.37 | |

| C-S (thiazole) | ~1.72 | |

| Parameter | Angle | Degree (°) |

| Bond Angles | C-C-C (phenol) | ~120 |

| C-O-H (phenol) | ~109 | |

| C-N-C (thiazole) | ~110 |

While DFT is a popular choice, other quantum chemical methods also contribute to the electronic characterization of molecules. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. These methods can provide valuable information but are often more computationally demanding than DFT.

Semi-empirical approaches, on the other hand, use parameters derived from experimental data to simplify calculations. These methods are faster and can be applied to larger molecular systems, though they may be less accurate than DFT or ab initio methods. The choice of method depends on the desired balance between accuracy and computational cost for the specific research question.

Analysis of Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity and potential applications. Computational methods allow for the calculation of various descriptors that quantify these properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.govossila.com The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. wikipedia.org A smaller energy gap suggests that the molecule is more easily excited and therefore more reactive. wikipedia.org For phenolic thiazole compounds, the HOMO-LUMO gap can be indicative of their antioxidant activity. nih.gov In studies of various thiazole derivatives, the HOMO-LUMO gap has been calculated to understand intramolecular charge transfer possibilities. shd-pub.org.rs

Illustrative Frontier Orbital Energies for a Phenolic Thiazole Derivative

This table presents representative data for a related compound, as specific computational data for this compound was not available in the reviewed sources.

| Orbital | Energy (eV) |

| HOMO | -6.0 to -7.0 |

| LUMO | -1.5 to -2.5 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. Red-colored regions indicate negative potential, corresponding to areas that are rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions indicate positive potential, representing electron-deficient areas that are prone to nucleophilic attack.

For phenolic thiazoles, the MEP would likely show a negative potential around the oxygen and nitrogen atoms, highlighting them as potential sites for hydrogen bonding and electrophilic interactions. researchgate.net The analysis of charge distribution, often through methods like Mulliken population analysis, provides a quantitative measure of the partial charges on each atom, further aiding in the prediction of molecular reactivity.

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. semanticscholar.org Computational methods can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β).

A high value of β indicates a strong NLO response. semanticscholar.org For thiazole derivatives, the presence of electron-donating (like the hydroxyl group of the phenol) and electron-withdrawing groups can enhance NLO properties. Theoretical calculations of these parameters can guide the design of new materials with desirable NLO characteristics. semanticscholar.org

Calculation of Global and Local Reactivity Descriptors

The reactivity of this compound can be effectively analyzed using global and local reactivity descriptors derived from Conceptual Density Functional Theory (DFT). chemrxiv.org These descriptors provide a quantitative measure of the molecule's stability and its propensity to react with other chemical species. Global descriptors assess the reactivity of the molecule as a whole, while local descriptors identify the most reactive sites within the molecule. chemrxiv.org

The calculation of these descriptors is typically based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov Key global reactivity descriptors include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A higher value suggests greater stability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity (N): Describes the molecule's ability to donate electrons. chemrxiv.org

These parameters are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO), which are related to the ionization potential (I) and electron affinity (A) of the system. researchgate.netnih.gov For local reactivity, Fukui functions (f(r)) are employed to distinguish the most reactive regions in a molecule for nucleophilic, electrophilic, or radical attack. chemrxiv.orgmdpi.com

Table 1: Representative Global Reactivity Descriptors for a Thiazole Derivative

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Electron escaping tendency. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Propensity to act as an electrophile. |

Studies of Intermolecular Interactions and Crystal Engineering

Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Non-Covalent Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.com By mapping properties such as normalized contact distance (dnorm), shape index, and curvedness onto the molecular surface, this method provides detailed insights into the nature and prevalence of non-covalent interactions. mdpi.comresearchgate.net

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Thiazole Compound

| Contact Type | Contribution (%) | Description |

| H···H | 39.2% | van der Waals forces |

| C···H/H···C | 25.2% | C—H···π interactions |

| Cl···H/H···Cl | 11.4% | Halogen bonding |

| O···H/H···O | 8.0% | Hydrogen bonding |

Data adapted from a study on a related thiazole derivative for illustrative purposes. nih.gov

Detailed Analysis of Hydrogen Bonding Networks and Energetics

The crystal structure of this compound is significantly influenced by hydrogen bonding. A key feature is the presence of a strong intramolecular O—H···N hydrogen bond between the phenolic hydroxyl group (proton donor) and the nitrogen atom of the thiazole ring (proton acceptor). nih.gov This intramolecular bond is crucial for the molecule's planarity and its photophysical properties, particularly the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. nih.govnih.gov

In addition to the intramolecular bond, intermolecular hydrogen bonds play a vital role in assembling the supramolecular architecture. nih.gov Molecules can form networks through O—H···N or N—H···O interactions, creating dimers or extended chains that stabilize the crystal packing. nih.govsoton.ac.uk In some cases, C—H···O and C—H···π interactions also contribute to the three-dimensional network. researchgate.netmdpi.com The geometry of these bonds (donor-acceptor distance and angle) determines their strength and influence on the crystal's energetic landscape.

Table 3: Typical Hydrogen Bond Geometries

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O | H | N | ~0.84 | ~1.8-2.2 | ~2.6-3.0 | ~140-170 |

| N | H | O | ~0.88 | ~1.9-2.3 | ~2.7-3.1 | ~150-175 |

Conformational Analysis and Tautomerism Dynamics

Theoretical Studies on Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

This compound is a prototypical molecule for studying Excited-State Intramolecular Proton Transfer (ESIPT). This process involves the transfer of the phenolic proton to the thiazole nitrogen atom upon photoexcitation. mdpi.com The ESIPT mechanism follows a four-stage photocycle:

Photoexcitation: The ground-state enol form (E) absorbs a photon and is excited to the S1 state (E*).

Proton Transfer: In the excited state, the acidity of the phenol and the basicity of the thiazole nitrogen increase, strengthening the intramolecular hydrogen bond and driving an ultrafast proton transfer to form the excited keto tautomer (K*). tandfonline.comresearchgate.net

Fluorescence: The K* tautomer relaxes to its ground state (K) via fluorescence, emitting light at a significantly longer wavelength (a large Stokes shift) compared to the absorption of E.

Back-Proton Transfer: The unstable ground-state keto form (K) rapidly undergoes a back-proton transfer to regenerate the stable ground-state enol form (E).

Theoretical studies, including the analysis of potential energy curves, confirm that the ESIPT process is nearly barrierless in the excited state. nih.gov The rearrangement of frontier molecular orbitals and the redistribution of electron density upon excitation provide the driving force for the proton transfer. tandfonline.comresearchgate.net

Solvent Effects on Tautomeric Equilibria and Electronic Nature

The tautomeric equilibrium between the enol and keto forms of this compound can be significantly influenced by the solvent environment. mdpi.com The relative stability of the tautomers depends on the solvent's polarity and its ability to form hydrogen bonds. nih.gov

In nonpolar solvents, the less polar enol form is generally predominant. nih.gov However, in polar solvents, the more polar keto tautomer can be stabilized, potentially leading to the presence of both forms in equilibrium. nih.govacs.org This stabilization occurs because the larger dipole moment of the keto form interacts more favorably with the polar solvent molecules. sid.ir The solvent polarity can also affect the ESIPT process; studies on similar systems show that increasing solvent polarity can facilitate the proton transfer reaction. tandfonline.combohrium.com This solvent-induced tautomerism can be observed through changes in UV-Vis absorption spectra, as each tautomer has a distinct electronic signature. nih.govchemrxiv.org

Table 4: General Solvent Effects on Tautomeric Equilibrium

| Solvent Type | Polarity | Predominant Form | Effect |

| Nonpolar (e.g., Cyclohexane) | Low | Enol | Minimal stabilization of either form. |

| Polar Aprotic (e.g., Acetonitrile) | High | Enol / Keto Equilibrium | Stabilizes the more polar keto tautomer. |

| Polar Protic (e.g., Water) | High | Enol / Keto Equilibrium | Can stabilize both forms via H-bonding. |

Molecular Dynamics Simulations for Studying Conformational Flexibility and Solvent Interactions

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies employing molecular dynamics (MD) simulations to investigate the conformational flexibility and solvent interactions of this compound. While computational methods are widely used to study the properties of heterocyclic compounds, research focusing specifically on the dynamic behavior of this particular molecule through MD simulations appears to be limited or not publicly available at this time.

In the absence of direct research on this compound, a general understanding of how such simulations would be approached can be described. Molecular dynamics simulations are a powerful computational tool used to model the time-dependent behavior of molecular systems. For a molecule like this compound, MD simulations could provide valuable insights into its structural dynamics.

Conformational Flexibility:

Solvent Interactions:

The interaction of this compound with different solvents is another critical area where MD simulations could provide detailed information. By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol (B145695), or dimethyl sulfoxide), researchers can analyze the formation and dynamics of hydrogen bonds between the phenolic hydroxyl group and solvent molecules. The simulations would also reveal how the solvent molecules arrange themselves around the hydrophobic and hydrophilic regions of the molecule. This data is essential for predicting solubility, reactivity, and partitioning behavior in different environments.

While specific data tables and detailed research findings for this compound are not available, the following table illustrates the type of data that would be generated from such a study.

| Simulation Parameter | Hypothetical Value/Observation | Significance |

| Torsional Angle (Phenol-Thiazole) | Bimodal distribution centered at 30° and 210° | Indicates two primary low-energy conformations. |

| Rotational Energy Barrier | 5-10 kcal/mol | Quantifies the flexibility of the molecule. |

| Radial Distribution Function (Phenolic H - Solvent O) | Sharp peak at ~1.8 Å in water | Demonstrates strong hydrogen bonding with water. |

| Solvation Free Energy | Lower in polar solvents | Predicts higher solubility in solvents like water and ethanol. |

It is important to reiterate that the values and observations in the table above are hypothetical and serve only to illustrate the potential output of molecular dynamics simulations on this compound. Future computational studies are necessary to provide concrete data on the conformational flexibility and solvent interactions of this compound.

Coordination Chemistry of 2 Thiazol 4 Yl Phenol and Its Metal Complexes

2-(Thiazol-4-yl)phenol as a Ligand in Metal Complexation

Ligand Design Principles and Identification of Potential Coordination Sites

The design of ligands for metal complexation is a cornerstone of coordination chemistry, aiming to create molecules with specific donor atoms arranged geometrically to bind metal ions. This compound incorporates key features that make it an effective chelating ligand. Multidonor heterocyclic ligands containing both nitrogen and sulfur atoms, such as thiazole (B1198619) derivatives, possess versatile coordination abilities toward various transition metal ions. researchgate.net The this compound molecule combines a soft donor site (the thiazole nitrogen) and a hard donor site (the phenolic oxygen), making it a potentially versatile ligand for a range of metal ions.

The primary coordination sites of this compound are the nitrogen atom of the thiazole ring and the oxygen atom of the phenolic hydroxyl group. The spatial arrangement of these two sites allows for the formation of a stable five-membered chelate ring upon coordination to a metal center. This pre-organization is evidenced in related crystal structures, such as 2-(2-Amino-5-methylthiazol-4-yl)phenol and 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol, which show a strong intramolecular hydrogen bond between the phenolic proton and the thiazole nitrogen atom. nih.govnih.gov This intramolecular interaction effectively positions the donor atoms for chelation, reducing the entropic penalty of complexation.

Upon deprotonation of the phenolic hydroxyl group, the resulting phenoxide ion acts as a strong anionic donor. The ligand typically functions as a bidentate, monoanionic ligand, coordinating through one nitrogen and one oxygen atom (N,O-coordination). The coordination behavior can be influenced by the pH of the medium; in basic conditions, deprotonation of the phenol (B47542) is facilitated, promoting complexation. nih.gov

Potential Coordination Sites of this compound:

| Donor Atom | Type | Characteristics |

|---|---|---|

| Phenolic Oxygen | Hard Anionic Donor | Forms a strong bond after deprotonation. |

| Thiazole Nitrogen | Soft Neutral Donor | Coordinates via its lone pair of electrons. |

Synthesis of Metal Complexes with Transition and Main Group Metals

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. jocpr.com The general procedure consists of dissolving the ligand in a solvent like ethanol (B145695) or methanol, followed by the addition of a solution of the metal salt (e.g., chlorides, nitrates, or acetates) in the same or a miscible solvent.

The reaction mixture is often heated under reflux for several hours to ensure the completion of the reaction. jocpr.com The formation of the complex is usually indicated by a color change and the precipitation of a solid product upon cooling or concentration of the solution. The solid complex can then be isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried under vacuum. For main group metals, similar synthetic strategies can be employed, often using metal alkoxides or organometallic precursors in anhydrous solvents to prevent hydrolysis. The stoichiometry of the resulting complexes (e.g., ML₂, ML₃) depends on the metal ion's preferred coordination number, its oxidation state, and the reaction conditions.

Structural and Electronic Characterization of Metal Complexes

Spectroscopic Analysis of Complexes (IR, UV-Vis, NMR, Mass Spectrometry)

Spectroscopic techniques are essential for elucidating the structure and bonding in the metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. Upon complexation, the broad absorption band corresponding to the phenolic O-H stretching vibration, typically found between 3300 and 3600 cm⁻¹, disappears, indicating the deprotonation of the hydroxyl group and coordination of the oxygen atom to the metal center. libretexts.org Furthermore, shifts in the vibrational frequencies of the thiazole ring, particularly the C=N stretching vibration, suggest the involvement of the thiazole nitrogen in coordination. New, lower-frequency bands may also appear, which can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry and the nature of the electronic transitions. The UV-Vis spectrum of the free ligand is typically characterized by high-intensity bands in the UV region arising from π → π* and n → π* transitions within the aromatic and thiazole rings. Upon coordination to a metal ion, these bands often shift to different wavelengths (a chromic shift). acs.org For complexes with transition metals having partially filled d-orbitals, additional, weaker absorption bands may appear in the visible region. These bands are attributed to d-d electronic transitions, the energies of which are indicative of the coordination geometry (e.g., octahedral or tetrahedral). acs.org High-intensity charge-transfer bands, either from the ligand to the metal (LMCT) or metal to the ligand (MLCT), may also be observed. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., with Zn(II), Cd(II), or main group metals), ¹H and ¹³C NMR spectroscopy are powerful tools. The most significant change in the ¹H NMR spectrum upon complexation is the disappearance of the resonance for the acidic phenolic proton. The signals for the protons on the thiazole and phenyl rings often experience shifts due to the alteration of the electronic environment upon coordination. In some cases, downfield shifts of the ¹³C NMR signals of the ligand are observed upon coordination with metal ions. researchgate.net

Mass Spectrometry: Mass spectrometry (MS) is used to determine the molecular weight and confirm the stoichiometry of the metal complexes. nih.gov Techniques such as Electrospray Ionization (ESI-MS) can detect the intact molecular ion of the complex, providing clear evidence of its formation and composition (e.g., [M(L)₂ + H]⁺). The isotopic pattern of the molecular ion peak can be particularly informative, as it must match the theoretical pattern based on the natural isotopic abundance of the specific metal ion used. purdue.edu

Single Crystal X-ray Diffraction for Coordination Geometry and Bond Lengths

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a metal complex. This technique provides detailed information on:

Coordination Geometry: It unambiguously establishes the arrangement of the ligands around the central metal ion (e.g., tetrahedral, square planar, octahedral).

Bond Lengths and Angles: It allows for the precise measurement of the distances between the metal and the coordinating atoms (M-O and M-N bond lengths) and the angles between them (e.g., the O-M-N "bite angle" of the chelate ring).

Supramolecular Structure: It reveals how the individual complex molecules are arranged in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonding or π-π stacking.

While no crystal structures for complexes of the specific ligand this compound are publicly available, analysis of related structures provides insight into the expected coordination. For example, in complexes of similar bidentate N,O-ligands, the formation of stable five- or six-membered chelate rings is common. X-ray diffraction would be essential to confirm the bidentate N,O-coordination mode of this compound and to characterize the resulting molecular and supramolecular structures. jocpr.comweizmann.ac.il

Magnetic Properties of Paramagnetic Metal Complexes

When this compound coordinates to a paramagnetic metal ion, such as Cu(II), Ni(II), Co(II), or Fe(III), the resulting complex will exhibit magnetic properties. The study of these properties, typically through magnetic susceptibility measurements over a range of temperatures, provides valuable information about the electronic structure and geometry of the complex.

The effective magnetic moment (μ_eff), calculated from the magnetic susceptibility, is directly related to the number of unpaired electrons in the metal ion. This value can often distinguish between different possible geometries. For example, a Ni(II) complex (d⁸ configuration) is expected to be diamagnetic in a square planar geometry but paramagnetic with a magnetic moment of approximately 2.8–3.3 Bohr magnetons (μ_B) in an octahedral or tetrahedral geometry. Similarly, for Co(II) complexes (d⁷), magnetic moments can help differentiate between high-spin octahedral (μ_eff ≈ 4.7–5.2 μ_B) and tetrahedral (μ_eff ≈ 4.4–4.8 μ_B) geometries. Data from analogous nickel(II) complexes with thiazole-containing ligands have been used to infer their coordination environments. researchgate.net

Theoretical Studies on Metal-Ligand Bonding, Electronic Structure, and Stability

Theoretical and computational studies are indispensable tools for elucidating the intricate details of metal-ligand interactions in this compound complexes at a quantum level. wiserpub.com Methodologies such as Density Functional Theory (DFT) provide profound insights into the geometries, electronic structures, and stability of these coordination compounds. arxiv.org These computational explorations help interpret experimental data and predict the behavior of newly designed complexes. wiserpub.com

Quantum chemical studies on related thiazole-containing Schiff base complexes reveal that the ligand typically coordinates with metal ions as a bidentate or tridentate agent, bonding through the deprotonated phenolic oxygen, the thiazole nitrogen, and/or an imine nitrogen atom. acs.orgresearchgate.net DFT calculations can fully optimize the geometries of these complexes, predicting bond lengths and angles that are often in good agreement with experimental data from X-ray crystallography. acs.orgnih.gov For instance, in some octahedral complexes of related ligands, metal-nitrogen (M-N) bond lengths are calculated to be in the range of 2.146–2.54 Å, while metal-oxygen (M-O) bonds are around 2.45–2.47 Å. nih.gov

The stability of these complexes, arising from intramolecular interactions and electron delocalization, can be effectively evaluated using Natural Bond Orbital (NBO) analysis. acs.org NBO results often show significant charge transfer from the lone pair orbitals of the ligand's donor atoms (oxygen and nitrogen) to the central metal ion, which is a key factor in the stabilization of the complex. acs.org

Furthermore, analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the electronic properties and reactivity of the complexes. The energy difference between the HOMO and LUMO, known as the energy gap, is a significant parameter for determining the stability and reactivity of the molecule. A larger energy gap generally implies higher stability and lower reactivity. nih.gov For a series of related hydrazone-metal complexes, the calculated energy gaps followed the order Ni(II) > Cu(II) > Co(II), indicating that the nickel complex was the most stable. nih.gov

Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can also be determined to assess the spontaneity and nature of the complexation process. Studies on similar Schiff-base complexes have shown that the formation of the metal complexes is often endothermic and entropically favorable. naturalspublishing.com

| Parameter | Methodology | Typical Findings for Thiazole-Phenol Type Complexes |

| Optimized Geometry | Density Functional Theory (DFT) | Octahedral or square planar geometries are common. M-N bond lengths range from 2.1 to 2.5 Å and M-O bond lengths are around 2.4 Å. nih.gov |

| Metal-Ligand Bonding | Natural Bond Orbital (NBO) Analysis | Significant charge transfer from ligand's N and O donor atoms to the metal center, indicating stable bond formation. acs.org |

| Electronic Structure | Frontier Molecular Orbital (FMO) Analysis | The HOMO-LUMO energy gap is a key indicator of stability; a larger gap suggests greater stability. nih.gov |

| Thermodynamic Stability | Potentiometric Titration & Calculations | Complex formation is often found to be endothermic (positive ΔH) and entropically driven (positive ΔS), resulting in a spontaneous process (negative ΔG). naturalspublishing.com |

Advanced Applications in Catalysis and Materials Science

The unique coordination environment provided by this compound and its derivatives makes their metal complexes promising candidates for advanced applications, particularly in catalysis and the development of novel functional materials.

Role of this compound Complexes in Homogeneous and Heterogeneous Catalysis

Catalysis is broadly divided into two main categories: homogeneous, where the catalyst and reactants are in the same phase, and heterogeneous, where they are in different phases. researchgate.net Homogeneous catalysts, often molecular metal complexes, are known for their high activity and selectivity but can be difficult to separate from the reaction products. rsc.org Heterogeneous catalysts are typically more stable, easily separable, and recyclable, though they may exhibit lower activity. rsc.org Metal complexes of thiazole-containing ligands have been explored in both domains.

Homogeneous Catalysis: Complexes derived from thiazole ligands have demonstrated significant catalytic activity in various organic transformations. For example, newly developed Pd(II) complexes with thiazole-based ligands have been employed as powerful catalysts for the synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation. acs.org These reactions benefit from the catalyst's ability to facilitate bond formation efficiently under mild conditions. In other studies, transition metal complexes have been used for the oxidation of organic compounds. The catalytic potential of a novel copper(II) complex was evaluated for the green oxidation of phenol using hydrogen peroxide as the oxidant, demonstrating the role of the ligand in modulating the reactivity of the metal center.

Heterogeneous Catalysis: To overcome the recyclability challenges of homogeneous catalysts, researchers often immobilize metal complexes onto solid supports. purdue.edu This "heterogenization" strategy combines the high selectivity of molecular catalysts with the practical advantages of solid catalysts. rsc.org For instance, ruthenium complexes have been successfully immobilized into mesoporous silica (B1680970) like MCM-41 to create a heterogeneous catalyst for the oxidation of organic sulfides. purdue.edu While specific examples involving this compound are still emerging, the principle is broadly applicable. The robust nature of the thiazole-phenol scaffold makes its complexes suitable candidates for immobilization and use in repeated catalytic cycles.

| Catalytic Application | Catalyst Type | Reaction | Key Advantage |

| Synthesis of Pyrazoles acs.org | Homogeneous (Pd-Thiazole Complex) | Multicomponent reaction of phenylhydrazine, ethyl acetoacetate, etc. | High efficiency under ultrasonic conditions. |

| Phenol Oxidation | Homogeneous (Cu-Pyrazole Complex) | Oxidation of phenol using H₂O₂. | Environmentally friendly process with a "green" oxidant. |

| Sulfide (B99878) Oxidation purdue.edu | Heterogeneous (Immobilized Ru Complex) | Oxidation of methyl phenyl sulfide to its sulfoxide. | Catalyst is easily separated and recyclable. |

Potential in Designing Functional Materials with Tailored Optical or Electronic Properties

Thiazole-derived compounds and their metal complexes are of significant interest in materials science due to their versatile electronic and photophysical properties. researchgate.net These properties make them suitable for applications in light-emitting diodes (LEDs), nonlinear optical (NLO) materials, photochromes, and fluorescent sensors. researchgate.net

The coordination of this compound to metal ions can profoundly influence the ligand's inherent optical properties. Complexation can enhance fluorescence intensity, shift emission wavelengths, and introduce new electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT). iucr.org For example, studies on related benzothiazole-phenol ligands complexed with boron showed that complexation can improve fluorescence properties compared to the free ligand. iucr.org

Some cycloplatinated complexes featuring a donor-acceptor benzothiazolyl ligand display dual emissions, consisting of a short-lived high-energy band (fluorescence) and a long-lived low-energy band (phosphorescence). nih.gov This dual-emission characteristic is sensitive to the environment and excitation wavelength, opening possibilities for creating materials with tunable light-emitting properties, including warm-white light emission. nih.gov

Furthermore, hydrazone derivatives and their transition metal complexes are noted for their NLO properties, which are valuable in photonic and electronic devices. nih.gov The delocalized π-electron system spanning the phenol and thiazole rings in this compound provides a robust framework for creating molecules with large second- or third-order optical nonlinearities upon coordination with a metal center.

| Property | Material System | Potential Application |

| Enhanced Fluorescence iucr.org | Boron complex of a benzothiazole-phenol ligand | Fluorescent probes, sensors, organic light-emitting diodes (OLEDs). |

| Dual Emission nih.gov | Cycloplatinated benzothiazole (B30560) complexes | Tunable light sources, white-light emitting materials. |

| Nonlinear Optics (NLO) nih.gov | Transition metal complexes of hydrazones | Photonic devices, optical computers, light-emitting diodes. |

| Chromogenic Sensing researchgate.net | Thiazolylazo dye complexes | Sensitive colorimetric sensors for metal ion detection. |

Advanced Applications and Emerging Research Directions in 2 Thiazol 4 Yl Phenol Chemistry Excluding Biological Applications

Design and Synthesis of Chemosensors and Probes for Specific Chemical Species (e.g., Anion Sensing, pH Probes)

The inherent properties of the 2-(thiazol-4-yl)phenol framework, particularly the acidic phenolic hydroxyl group and the nitrogen atom in the thiazole (B1198619) ring, make it an excellent candidate for designing chemosensors. These sensors can detect specific chemical species through mechanisms like hydrogen bonding, deprotonation, or metal coordination, leading to observable changes in their optical properties, such as color or fluorescence.

Derivatives of this scaffold have been successfully employed as selective colorimetric and fluorescent sensors for various anions and for monitoring pH. For instance, a sensor molecule, 2,5-bis(4-hydroxyphenyl)thiazolo[5,4-d]thiazole (HPhTT), which features phenolic signaling groups, has demonstrated the ability to recognize acetate (B1210297) (AcO⁻), fluoride (B91410) (F⁻), and cyanide (CN⁻) anions. researchgate.net The detection mechanism involves the deprotonation of the phenolic –OH groups by these basic anions, which in turn enhances the intramolecular charge transfer within the molecule, leading to a "switch-on" fluorescence response. researchgate.net This sensor also proved effective for use as a pH sensor in aqueous media. researchgate.net

Another study detailed the synthesis of 4-(thiazol-2-yldiazenyl)phenol (L1), an azo-phenol derivative, which acts as a selective colorimetric sensor for cyanide (CN⁻) and acetate (AcO⁻) ions in a mixed solvent system. researchgate.net The interaction between the sensor and the anions, driven by hydrogen bonding, causes a distinct color change that is easily detectable by the naked eye. researchgate.net The sensor showed high sensitivity with a nanomolar detection limit for these ions. researchgate.net

Furthermore, a conjugated polymer incorporating a 2-(benzo[d]thiazol-2-yl)phenol structure was developed as a highly selective colorimetric and fluorescent chemosensor for fluoride anions. researchgate.net The sensing mechanism in this case relies on the cleavage of a Si–O bond by the fluoride ion. researchgate.net

Table 1: Performance of this compound-based Chemosensors

| Sensor Compound | Target Analyte(s) | Sensing Mechanism | Observable Change | Detection Limit |

| 2,5-bis(4-hydroxyphenyl)thiazolo[5,4-d]thiazole (HPhTT) | AcO⁻, F⁻, CN⁻, pH | Deprotonation, ICT | Fluorescence switch-on | Not Specified |

| 4-(thiazol-2-yldiazenyl)phenol (L1) | CN⁻, AcO⁻ | Hydrogen Bonding | Colorimetric (Red Shift) | Nanomolar range |

| 2-(benzo[d]thiazol-2-yl)phenol-based conjugated polymer | F⁻ | Si–O bond cleavage | Colorimetric & Fluorescence | 18 ppb |

Development of Photochromic Materials Based on this compound Scaffolds

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a key property for developing light-responsive materials. The thiazole ring is a component of several known photochromic systems. Terarylene derivatives containing benzothienyl and phenylthiazole moieties have been synthesized and studied for their photochromic properties. rsc.org These molecules exhibit high photoreactivity in both solution and as bulk amorphous films, with some even showing photochromic behavior in a single crystalline phase. rsc.org

While research directly on this compound-based photochromic materials is still emerging, the established photochromic activity of related thiazole-containing structures suggests significant potential. rsc.orgrsc.org The combination of the photo-responsive thiazole unit with the phenol (B47542) group could allow for modulation of photochromic behavior through substitution on the phenol ring, affecting the electronic properties and switching characteristics of the material. The development of such materials could lead to applications in optical data storage, smart windows, and molecular switches.

Investigation of this compound Derivatives for Optoelectronic Applications

The unique electronic structure of thiazole derivatives makes them valuable building blocks for materials used in optoelectronic devices. nbinno.com The conjugated system present in these compounds, coupled with the potential for donor-acceptor interactions between the phenol and thiazole rings, allows for precise tuning of energy levels, charge transport properties, and light absorption/emission profiles. nbinno.comresearchgate.net This makes them promising candidates for synthesis into materials for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). nbinno.com

For example, sulfathiazole (B1682510) derivatives have been noted for their distinct optoelectronic characteristics, including efficient charge transfer abilities, which are desirable for photovoltaic systems and polymer solar cells. researchgate.net Computational studies using density functional theory (DFT) on related molecules have helped to understand their electronic structure, HOMO-LUMO characteristics, and molecular electrostatic potential, confirming their suitability for optoelectronic applications. researchgate.net The inherent properties of the this compound scaffold align with the requirements for creating advanced organic semiconductor materials. researchgate.net

Development of Functional Materials Derived from this compound through Polymerization or Self-Assembly

Integrating the this compound moiety into larger macromolecular structures through polymerization or controlled self-assembly is a promising strategy for creating advanced functional materials. The phenolic hydroxyl group and the thiazole ring provide reactive sites for various polymerization techniques.

As mentioned previously, a conjugated polymer based on a 2-(benzo[d]thiazol-2-yl)phenol structure was synthesized and utilized as a chemosensor. researchgate.net This demonstrates the feasibility of incorporating this scaffold into polymer backbones to combine the advantageous processing properties of polymers with the specific functional responses of the thiazole-phenol unit. Thiol-modified phenol derivatives have also been investigated for use in thiol-ene photopolymerizations, a versatile method for creating crosslinked polymer networks. beilstein-journals.org This synthetic approach could be adapted for allyl-functionalized this compound to produce novel polymer-based materials for coatings or composites.

Self-assembly is another powerful tool. The hydrogen-bonding capabilities of the phenol group and potential for π–π stacking interactions involving both the phenyl and thiazole rings could be exploited to create supramolecular structures like liquid crystals, gels, or nanofibers with ordered arrangements and unique collective properties.

Future Research Directions in the Fundamental Chemistry and Materials Science of this compound

The exploration of this compound in materials science is an expanding field with several promising future directions.

Multifunctional Sensors: Future work could focus on designing multi-analyte sensors by integrating different recognition sites onto the this compound backbone. Developing sensor arrays based on a library of derivatives could enable the detection of complex chemical mixtures.

Advanced Photochromic Systems: A key direction is the systematic design and synthesis of novel photochromic molecules based on the this compound scaffold. Research should target the fine-tuning of switching speeds, fatigue resistance, and the absorption wavelengths of both isomers by modifying substituents on the phenyl and thiazole rings. Incorporating these photochromic units into polymer matrices could lead to robust, processable smart materials. nih.gov

High-Performance Optoelectronics: There is significant room to explore the potential of this compound derivatives as components in organic electronics. Future efforts should involve synthesizing a broader range of derivatives and systematically evaluating their charge mobility, energy levels, and performance in prototype devices like OLEDs and OPVs.

Novel Polymeric and Supramolecular Materials: The development of new polymerization methods to create well-defined polymers containing the this compound unit is a critical next step. Furthermore, a deeper investigation into the self-assembly behavior of amphiphilic derivatives could unlock new functional materials, such as stimuli-responsive gels or mesoporous structures for catalysis and separation.

Computational Materials Design: The use of computational tools, including large language models and concept graph analysis, could accelerate the discovery of new research avenues and predict novel combinations of concepts for innovative materials based on the this compound structure. arxiv.org

By continuing to explore the fundamental chemistry and materials science of this versatile compound, researchers are poised to unlock a new generation of advanced materials for a wide array of non-biological applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Thiazol-4-yl)phenol, and how can reaction conditions be optimized?

- Methodology : The synthesis often involves cyclocondensation reactions between thiourea derivatives and α-haloketones. For example, 4-substituted thiazoles can be synthesized via Hantzsch thiazole synthesis using β-ketoesters and thioureas under acidic conditions . Optimization includes varying solvents (e.g., ethanol, DMF), catalysts (e.g., p-toluenesulfonic acid), and temperature (80–120°C) to improve yield. Purification typically involves column chromatography with ethyl acetate/hexane gradients .

Q. How can spectroscopic techniques (IR, NMR, MS) be employed to confirm the structure of this compound?

- Methodology :

- IR : Look for characteristic peaks: ~3110 cm⁻¹ (O-H stretch), 1600–1500 cm⁻¹ (C=N/C=C in thiazole), and 1250–1150 cm⁻¹ (C-O phenolic stretch) .

- ¹H NMR : The phenolic -OH proton appears as a singlet at δ 9–10 ppm. Thiazole protons resonate at δ 7–8 ppm, while aromatic protons on the phenol ring appear at δ 6.5–7.5 ppm with coupling patterns dependent on substitution .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 218 for C₉H₆N₂OS) and fragmentation patterns (e.g., loss of -OH or thiazole ring cleavage) confirm molecular weight and structural motifs .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology : Use solvent extraction (e.g., ethyl acetate/water) to remove polar byproducts. Recrystallization from ethanol/water mixtures enhances purity. For complex mixtures, employ silica gel chromatography with gradient elution (e.g., 20–50% ethyl acetate in hexane). Monitor purity via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How can density functional theory (DFT) and wavefunction analysis tools (e.g., Multiwfn) be applied to study the electronic properties of this compound?

- Methodology :

- DFT Calculations : Use hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set to optimize geometry and calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for reactivity prediction.

- Multiwfn Analysis : Generate electron localization function (ELF) plots to visualize bonding and lone pairs. Compute Mayer bond orders to assess aromaticity in the thiazole ring .

Q. What crystallographic techniques resolve discrepancies between spectroscopic data and predicted molecular geometry?